3-bromo-N'-hydroxybenzenecarboximidamide
Overview
Description
- It belongs to the class of Securinega alkaloids .
- These alkaloids exhibit various biological activities, including CNS stimulation, antitumor effects, anti-malarial properties, and antibacterial activity .
Phyllochrysine: is a natural product found in , a plant species.
Preparation Methods
Synthetic Routes: The synthetic routes for Phyllochrysine are not widely documented. it is primarily isolated from natural sources.
Industrial Production: Industrial-scale production methods for Phyllochrysine are not well-established due to its limited availability.
Chemical Reactions Analysis
Reactivity: Phyllochrysine may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed from these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Phyllochrysine serves as a valuable natural product for chemical studies, including structural elucidation and synthetic chemistry.
Biology: Its biological activities make it relevant for investigations related to CNS function, tumor biology, and infectious diseases.
Medicine: Research explores its potential as an antimalarial agent or antibacterial compound.
Industry: Although not widely used industrially, Phyllochrysine’s unique properties may inspire further applications.
Mechanism of Action
Targets: The exact molecular targets remain unclear, but it likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the pathways through which Phyllochrysine exerts its effects.
Comparison with Similar Compounds
Uniqueness: Phyllochrysine’s uniqueness lies in its specific structure and biological activities.
Similar Compounds: While Phyllochrysine is rare, other Securinega alkaloids (e.g., (+)-Viroallosecurinine) share some similarities.
Properties
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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